molecular formula C12H16ClNS B13258141 3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine

3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine

Cat. No.: B13258141
M. Wt: 241.78 g/mol
InChI Key: UKDPUPOLLDRMKN-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine (CAS 101768-48-3) is a piperidine derivative featuring a 4-chlorophenylsulfanyl group attached to the methyl position of the piperidine ring. Its molecular formula is C₁₁H₁₄ClNS·HCl, with a molecular weight of 264.21 g/mol . The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility. The sulfanyl (-S-) linker in this compound may contribute to unique electronic and steric properties, influencing its biological activity and chemical reactivity.

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16ClNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2

InChI Key

UKDPUPOLLDRMKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenylsulfanylmethyl)-piperidine typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperidine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-phenylsulfanylmethyl)-piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenylsulfanylmethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity towards its target, while the piperidine ring can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations: Sulfanyl vs. Methylene and Sulfonyl Groups

  • 3-[(4-Chlorophenyl)methyl]piperidine hydrochloride (CAS 1171692-94-6): Substitutes the sulfanyl group with a methylene (-CH₂-) linker.
  • N-2-{(4-Chlorophenyl)sulfanyl}-2,2-difluoroacetylpiperidine (Compound 4 in ):
    Incorporates a difluoroacetyl group (-COCF₂) on the piperidine ring. The fluorine atoms increase metabolic stability and electronegativity, which may enhance receptor binding affinity compared to the parent compound .

Table 1: Substituent Effects on Piperidine Derivatives

Compound Substituent Key Properties Reference
3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine -S- Moderate lipophilicity, redox-active sulfur
3-[(4-Chlorophenyl)methyl]piperidine -CH₂- Higher lipophilicity, reduced polarity
N-2-{(4-Chlorophenyl)sulfanyl}-2,2-difluoroacetylpiperidine -S- + -COCF₂ Enhanced metabolic stability

Halogen Substitution: Chlorine vs. Fluorine

  • The hydroxyl group (-OH) further enhances solubility and interactions with polar targets .
  • SL 82.0715 ():
    Contains both 4-chlorophenyl and 4-fluorophenyl groups. The dual halogenation likely improves NMDA receptor antagonism by optimizing steric and electronic interactions .

Table 2: Halogen-Substituted Piperidine Derivatives

Compound Halogen(s) Biological Activity Reference
This compound Cl Under investigation
4-(4-Fluorophenyl)-4-hydroxypiperidine F, -OH Enzymatic inhibition, CNS targets
SL 82.0715 Cl, F NMDA receptor antagonist

Pharmacological Profiles: Receptor Affinity and Bioactivity

  • BF 2649 ():
    A histamine H₁ receptor inverse agonist (EC₅₀ = 1.5 nM) with a propoxy linker. The extended alkyl chain improves brain penetrance, unlike the compact sulfanyl-methyl group in the target compound .
  • Mannich Bases ():
    Piperidine-containing Mannich bases (e.g., MB3, MB4) exhibit antioxidant (70–78% DPPH inhibition at 1 mg/mL) and antimicrobial activity. The sulfanyl group in the target compound may similarly contribute to redox activity but requires empirical validation .

Table 3: Pharmacological Comparison

Compound Target/Activity Potency/Result Reference
BF 2649 Histamine H₁ receptor EC₅₀ = 1.5 nM
Mannich Base MB4 Antioxidant (DPPH assay) 78.83% inhibition at 1 mg/mL
This compound Not fully characterized Structural analog studies ongoing

Biological Activity

3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine, often referred to as a sulfonamide derivative, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorophenyl sulfanyl group. This structural configuration is critical for its biological activity, influencing how it interacts with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound has been shown to modulate the activity of several targets, leading to various pharmacological effects, including:

  • Enzyme Inhibition : It exhibits inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and metabolic processes respectively .
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against various bacterial strains, making it a candidate for further development in treating infections .
  • Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Antibacterial Activity

A series of studies have evaluated the antibacterial efficacy of this compound against common pathogens. The results indicate significant activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been quantified through in vitro assays. Notably:

  • Acetylcholinesterase (AChE) : IC50 values indicate effective inhibition at concentrations below 20 µM.
  • Urease : The compound also shows promising urease inhibitory activity, which is vital for managing certain urinary tract infections.

Case Studies

  • Study on Anticancer Properties :
    A recent investigation highlighted the anticancer potential of piperidine derivatives, including this compound. The study utilized human cancer cell lines (MCF-7 and HCT-116) to assess cytotoxicity. Results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways .
  • Anti-inflammatory Research :
    Research conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers, suggesting its potential use in treating chronic inflammatory diseases.

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
  • Neurological Disorders : Due to its AChE inhibitory action, it may have implications in treating Alzheimer’s disease and other neurodegenerative disorders.
  • Anti-cancer Therapy : Further research into its cytotoxic effects could lead to novel cancer treatment protocols.

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